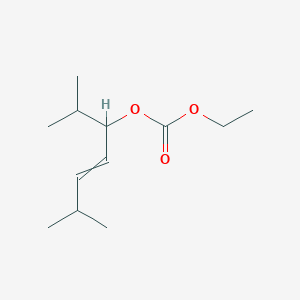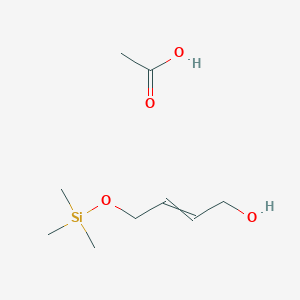
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is a compound that combines the properties of acetic acid and a silyl ether derivative. Acetic acid is a well-known carboxylic acid with the chemical formula CH₃COOH, commonly found in vinegar. The 4-trimethylsilyloxybut-2-en-1-ol component introduces a silyl ether group, which is often used in organic synthesis to protect hydroxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-trimethylsilyloxybut-2-en-1-ol typically involves the protection of a hydroxyl group using a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole. The reaction proceeds as follows:
Protection of Hydroxyl Group: The hydroxyl group of but-2-en-1-ol is reacted with TMSCl in the presence of imidazole to form 4-trimethylsilyloxybut-2-en-1-ol.
Acetylation: The protected alcohol is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: TBAF is often used to remove the silyl protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Hydroxyl derivatives.
科学的研究の応用
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of acetic acid;4-trimethylsilyloxybut-2-en-1-ol involves its ability to act as a protecting group for hydroxyl functionalities. The silyl ether group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. The compound can be selectively deprotected under mild conditions, allowing for controlled synthesis of complex molecules.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride (TMSCl): Used for silylation of hydroxyl groups.
Acetic anhydride: Commonly used for acetylation reactions.
But-2-en-1-ol: A precursor in the synthesis of the compound.
Uniqueness
Acetic acid;4-trimethylsilyloxybut-2-en-1-ol is unique due to its dual functionality, combining the protective silyl ether group with the reactivity of acetic acid. This makes it a valuable intermediate in organic synthesis, offering versatility in protecting and modifying hydroxyl groups.
特性
CAS番号 |
113093-76-8 |
|---|---|
分子式 |
C9H20O4Si |
分子量 |
220.34 g/mol |
IUPAC名 |
acetic acid;4-trimethylsilyloxybut-2-en-1-ol |
InChI |
InChI=1S/C7H16O2Si.C2H4O2/c1-10(2,3)9-7-5-4-6-8;1-2(3)4/h4-5,8H,6-7H2,1-3H3;1H3,(H,3,4) |
InChIキー |
SNWQWKIOKCOAGV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C[Si](C)(C)OCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


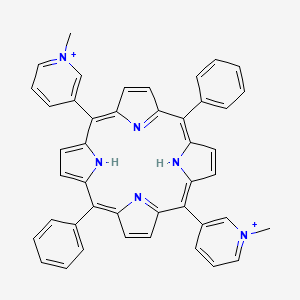
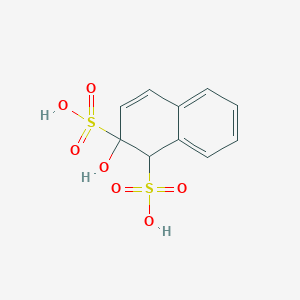

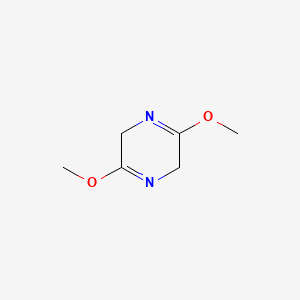
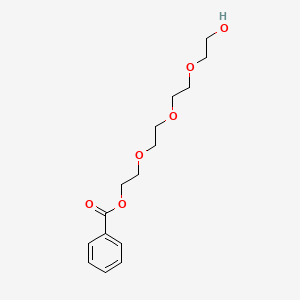


![Diethyl [(2-methoxyphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14294912.png)
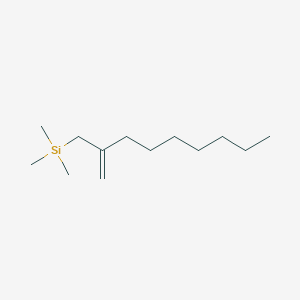
![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)

